N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 4-methoxyphenethylamine with a triazolopyridazine derivative. One common synthetic route includes the aromatic nucleophilic substitution of a halogenated triazolopyridazine with 4-methoxyphenethylamine under controlled conditions . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antiviral and antimicrobial agent. It has shown promising activity against various pathogenic organisms.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of viral replication or the disruption of microbial cell walls, contributing to its antiviral and antimicrobial properties .
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other triazolopyridazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and its potential for targeted therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-20-12-4-2-11(3-5-12)8-9-15-13-6-7-14-17-16-10-19(14)18-13/h2-7,10H,8-9H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRWSPDQISFIJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN3C=NN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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